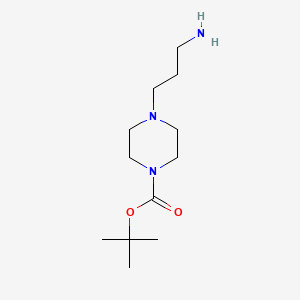

Tert-butyl 4-(3-aminopropyl)piperazine-1-carboxylate

CAS No.: 373608-48-1

Cat. No.: VC2253408

Molecular Formula: C12H25N3O2

Molecular Weight: 243.35 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 373608-48-1 |

|---|---|

| Molecular Formula | C12H25N3O2 |

| Molecular Weight | 243.35 g/mol |

| IUPAC Name | tert-butyl 4-(3-aminopropyl)piperazine-1-carboxylate |

| Standard InChI | InChI=1S/C12H25N3O2/c1-12(2,3)17-11(16)15-9-7-14(8-10-15)6-4-5-13/h4-10,13H2,1-3H3 |

| Standard InChI Key | DQLCYLFCLQPLSY-UHFFFAOYSA-N |

| SMILES | CC(C)(C)OC(=O)N1CCN(CC1)CCCN |

| Canonical SMILES | CC(C)(C)OC(=O)N1CCN(CC1)CCCN |

Introduction

Chemical Structure and Properties

Basic Identification

Tert-butyl 4-(3-aminopropyl)piperazine-1-carboxylate is known by several identifiers in chemical databases and research literature. The compound is also synonymously referred to as 1-Boc-4-(3-aminopropyl)piperazine in some contexts . Its unique chemical identity is established through several standard parameters as outlined in Table 1.

Table 1: Chemical Identity Parameters

| Parameter | Value |

|---|---|

| CAS Number | 373608-48-1 |

| Molecular Formula | C₁₂H₂₅N₃O₂ |

| Molecular Weight | 243.351 g/mol |

| SMILES Notation | CC(C)(C)OC(=O)N1CCN(CCCN)CC1 |

The structural features of this compound include a piperazine heterocycle with a tert-butyloxycarbonyl (Boc) protecting group at the N1 position and a 3-aminopropyl chain at the N4 position. This arrangement creates a bifunctional molecule with two reactive amine groups that can be utilized in various synthetic pathways .

Physical and Chemical Characteristics

The physical state of Tert-butyl 4-(3-aminopropyl)piperazine-1-carboxylate at room temperature is typically a solid. Commercial samples of this compound are generally available with a high purity level, often exceeding 95% as determined by HPLC analysis . The presence of the Boc protecting group provides stability to one nitrogen of the piperazine ring, while leaving the primary amine on the propyl chain available for selective reactions.

Synthesis and Preparation

Synthetic Routes

The synthesis of Tert-butyl 4-(3-aminopropyl)piperazine-1-carboxylate typically involves a sequential reaction process starting with piperazine as the core building block. The general synthetic approach involves protecting one of the nitrogen atoms with a tert-butyloxycarbonyl (Boc) group, followed by selective alkylation with a suitable 3-aminopropyl derivative.

A common synthetic pathway involves the reaction of piperazine with a suitable protecting group such as tert-butyl carbamate to form mono-protected piperazine. This is followed by alkylation with a 3-aminopropyl halide or its equivalent to introduce the aminopropyl chain at the unprotected nitrogen atom. The process requires careful control of reaction conditions, including temperature, solvent selection, and stoichiometry to ensure high yields and product purity.

Reaction Conditions

The specific reaction conditions for the synthesis of this compound typically involve:

-

Protection of one nitrogen of piperazine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a suitable solvent such as dichloromethane or tetrahydrofuran

-

Selective alkylation of the remaining secondary amine with 3-bromopropylamine or an equivalent reagent

-

Purification steps including chromatography or recrystallization to obtain the pure product

These synthetic procedures must be carefully controlled to minimize side reactions and ensure the formation of the desired product with high purity and yield.

Applications and Uses

Role in Organic Synthesis

Tert-butyl 4-(3-aminopropyl)piperazine-1-carboxylate serves as a valuable building block in organic synthesis due to its bifunctional nature. The presence of both protected and free amine groups makes it particularly useful in the construction of complex molecules requiring selective functionalization. The Boc-protected piperazine nitrogen remains stable under many reaction conditions, allowing chemists to perform various transformations at the primary amine terminus.

The compound is frequently employed as a linker molecule in the synthesis of larger structures, where the piperazine core provides a rigid framework and the aminopropyl chain introduces flexibility and additional functionality .

Pharmaceutical Applications

In pharmaceutical research and development, Tert-butyl 4-(3-aminopropyl)piperazine-1-carboxylate finds application as an intermediate in the synthesis of drug candidates and active pharmaceutical ingredients. The piperazine motif is present in numerous pharmaceutically active compounds, including antipsychotics, antihistamines, and anthelmintics.

This compound's utility extends to:

-

Development of small molecule drugs targeting various receptors

-

Synthesis of peptide-based therapeutics

-

Creation of targeted drug delivery systems

-

Development of imaging agents for diagnostic applications

The selective reactivity of this molecule enables medicinal chemists to attach it to various pharmacophores, creating libraries of compounds for biological screening and structure-activity relationship studies.

Research Applications

In the research laboratory, Tert-butyl 4-(3-aminopropyl)piperazine-1-carboxylate is used exclusively for research purposes, as indicated by its regulatory statement "For Research Use Only" . It serves as a useful tool for exploring chemical reactivity, developing new synthetic methodologies, and investigating structure-property relationships of piperazine-containing compounds.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume